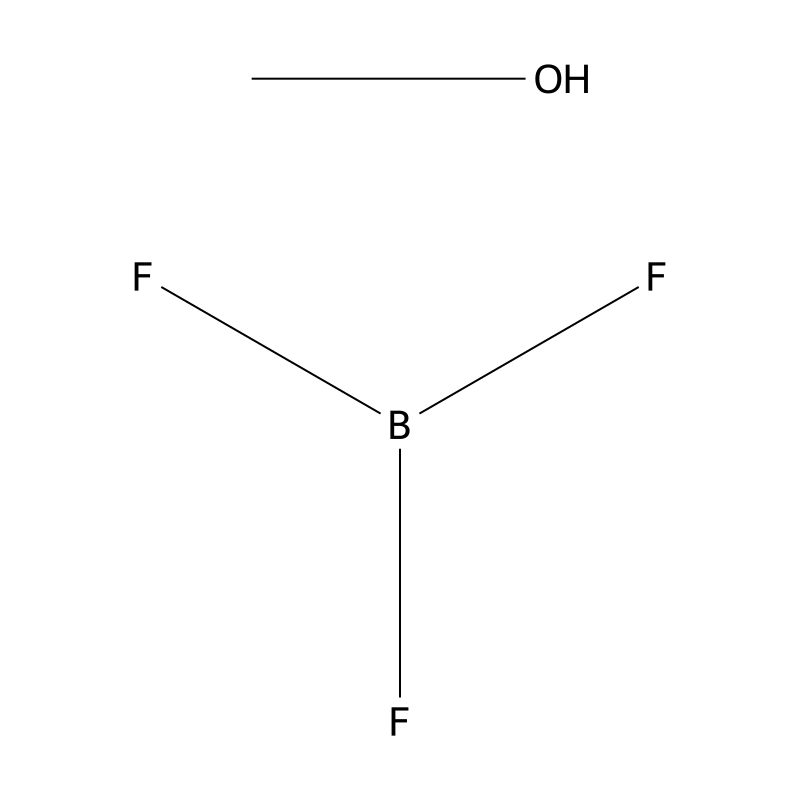

Boron trifluoride methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- Esterification: BF3-MeOH is a potent esterification catalyst, promoting the reaction of carboxylic acids with alcohols to form esters. This application is particularly valuable in the production of biodiesel through the transesterification of vegetable oils [].

- Deprotection: BF3-MeOH effectively removes protecting groups, particularly acetyl groups, from various organic compounds. This is crucial in the synthesis of diverse molecules, including amino group-containing cyanine dyes [].

- Polymerization: BF3-MeOH can initiate the polymerization of cationic monomers in water-based systems. This approach offers a mild and convenient method for polymer synthesis, especially useful for analytical applications like titrimetric analysis [].

Analytical Chemistry

- Fluoride Detection: BF3-MeOH serves as a medium for detecting hydrogen fluoride (HF). The complex formed between BF3 and HF can be readily measured using various analytical techniques [].

Radiochemistry

Boron trifluoride methanol is a complex formed between boron trifluoride and methanol, represented by the chemical formula . This compound is notable for its role as a Lewis acid, where boron trifluoride acts as the electron-deficient center, facilitating various

- Deprotection Reactions: It is particularly effective in the deacetylation of acetylated amines, showcasing selectivity against various amino-protecting groups. This property is exploited in organic synthesis to remove protective groups without affecting other functional groups .

- Formation of Methylborate: The reaction between boron trifluoride methanol and sodium methoxide leads to the formation of enriched methylborate. This reaction has been studied extensively, revealing that it follows first-order kinetics with a rate constant of at .

- Esterification Reactions: Boron trifluoride methanol is also used for the esterification of carboxylic acids, producing methyl esters through nucleophilic substitution mechanisms .

Boron trifluoride methanol can be synthesized through various methods:

- Direct Reaction: The most straightforward method involves directly mixing boron trifluoride gas with methanol under controlled conditions. This method requires careful handling due to the reactivity of boron trifluoride.

- Complexation Techniques: In laboratory settings, boron trifluoride can be complexed with methanol in situ during reactions to ensure optimal reactivity and selectivity.

Boron trifluoride methanol finds applications across multiple fields:

- Organic Synthesis: It is widely used as a reagent for deprotecting amino acids and other functional groups in synthetic organic chemistry.

- Catalysis: The compound serves as a catalyst in various reactions, enhancing reaction rates and selectivity.

- Material Science: It is employed in the synthesis of polymers and other materials where boron-containing compounds are beneficial.

Research on the interactions involving boron trifluoride methanol primarily focuses on its reactivity with nucleophiles such as alcohols and amines. Studies have shown that the Lewis acidic nature of boron trifluoride enhances the electrophilicity of substrates, facilitating nucleophilic attacks. Detailed kinetic studies reveal insights into the mechanisms of these interactions, providing valuable data for optimizing reaction conditions .

Boron trifluoride methanol shares similarities with several other boron-containing compounds. Here are some comparable compounds along with a brief comparison:

| Compound | Unique Features |

|---|---|

| Boron Trifluoride | A strong Lewis acid without solvent interactions. |

| Boron Trichloride | More reactive than boron trifluoride; used in different contexts. |

| Trimethyl Borate | Less acidic than boron trifluoride methanol; often used as a methylating agent. |

| Boronic Acids | Generally more stable; used in Suzuki coupling reactions. |

The uniqueness of boron trifluoride methanol lies in its ability to act both as a Lewis acid and as a solvent, making it versatile for specific organic transformations that require mild conditions . Its selective reactivity towards protecting groups further distinguishes it from other similar compounds.

Physical Description

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 247 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 243 of 247 companies with hazard statement code(s):;

H225 (16.87%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (48.56%): Flammable liquid and vapor [Warning Flammable liquids];

H290 (48.56%): May be corrosive to metals [Warning Corrosive to Metals];

H302 (50.21%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (49.38%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (98.77%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H360 (48.56%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H370 (50.21%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H372 (98.77%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

2802-68-8

General Manufacturing Information

Petrochemical manufacturing

Boron, trifluoro(methanol)-, (T-4)-: ACTIVE